

AF 430 Azide: A Technical Overview of its Photophysical Properties

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Compound of Interest

Compound Name: AF 430 azide

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This guide provides an in-depth look at the core photophysical properties of Alexa Fluor 430 (AF 430) azide, a fluorescent probe widely utilized in biological imaging and detection. A comprehensive understanding of its quantum yield and extinction coefficient is crucial for accurate experimental design and data interpretation. AF 430 is a coumarin-based dye known for its bright, green-yellow fluorescence, high photostability, and a large Stokes shift, making it a valuable tool for multicolor imaging applications.^[1] Its fluorescence is notably stable across a broad pH range, from 4 to 10.^{[1][2][3][4]} The azide functional group enables its covalent attachment to biomolecules via "click chemistry," a highly efficient and bio-orthogonal ligation reaction.^{[5][6]}

Core Photophysical Parameters

The efficiency of a fluorophore is defined by two key parameters: the molar extinction coefficient (ϵ), which indicates its ability to absorb light at a specific wavelength, and the fluorescence quantum yield (Φ_f), which represents the efficiency of converting absorbed light into emitted fluorescence.

Quantitative Data Summary

The following table summarizes the key spectral and photophysical properties of **AF 430 azide**.

Property	Value	Source
Molar Extinction Coefficient (ϵ)	15,955 L·mol ⁻¹ ·cm ⁻¹	Lumiprobe[5]
15,000 L·mol ⁻¹ ·cm ⁻¹	Interchim[2]	Lumiprobe[5], Interchim[2]
16,000 cm ⁻¹ M ⁻¹	Thermo Fisher Scientific[7]	
Fluorescence Quantum Yield (Φ_f)	0.23	
Excitation Maximum (λ_{ex})	430 nm	Lumiprobe[5], Interchim[2]
432 nm	Vector Labs[6]	
433 nm	Thermo Fisher Scientific[7]	
Emission Maximum (λ_{em})	542 nm	Lumiprobe[5]
537 nm	Interchim[2]	
539 nm	Vector Labs[6]	
541 nm	Thermo Fisher Scientific[7]	

Experimental Protocols

Accurate determination of quantum yield and extinction coefficient is essential for the characterization of any fluorescent probe. The following sections outline the standard methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law, which describes the linear relationship between absorbance and the concentration of an absorbing species.[8]

Methodology:

- **Sample Preparation:** A series of dilutions of the **AF 430 azide** are prepared in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or an aqueous buffer). It is crucial to use a high-purity solvent to avoid interference.

- **Spectrophotometric Measurement:** The absorbance of each dilution is measured at the dye's absorption maximum (~430 nm) using a UV-Vis spectrophotometer. A blank measurement of the solvent alone is taken for baseline correction.
- **Data Analysis:** According to the Beer-Lambert law ($A = \epsilon lc$), absorbance (A) is plotted against concentration (c). The path length (l) of the cuvette is typically 1 cm. The molar extinction coefficient (ϵ) is then calculated from the slope of the resulting linear regression.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using a comparative method, referencing a standard with a known quantum yield.^{[9][10][11]}

Methodology:

- **Standard Selection:** A fluorescent standard with a well-characterized quantum yield and spectral properties that overlap with **AF 430 azide** should be chosen. For AF 430, a suitable standard could be quinine sulfate in 0.1 M H₂SO₄ ($\Phi_f = 0.54$) or fluorescein in 0.1 M NaOH ($\Phi_f = 0.95$).
- **Sample Preparation:** A series of dilutions for both the **AF 430 azide** (test sample) and the fluorescent standard are prepared. The concentrations are adjusted so that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to minimize inner filter effects.^[9]
- **Absorbance and Fluorescence Measurement:**
 - The absorbance of each solution is measured at the chosen excitation wavelength.
 - The fluorescence emission spectra for all solutions are then recorded using a fluorometer, exciting at the same wavelength used for the absorbance measurements.
- **Data Analysis:**
 - The integrated fluorescence intensity (the area under the emission curve) is calculated for each sample.

- A plot of integrated fluorescence intensity versus absorbance is generated for both the test sample and the standard.
- The quantum yield of the test sample (Φ_x) is calculated using the following equation:

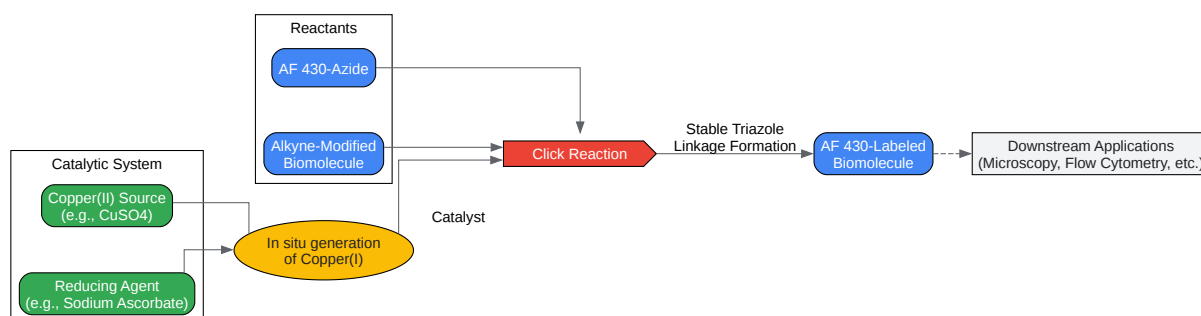
$$\Phi_x = \Phi_{st} * (Grad_x / Grad_{st}) * (\eta_x^2 / \eta_{st}^2)$$

Where:

- Φ_{st} is the quantum yield of the standard.
- $Grad_x$ and $Grad_{st}$ are the gradients of the linear regression lines for the test sample and the standard, respectively.
- η_x and η_{st} are the refractive indices of the solvents used for the test sample and the standard, respectively.[\[10\]](#)

Application Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

AF 430 azide is a key reagent in "click chemistry," a class of reactions that are rapid, specific, and high-yielding. The most common application is the copper(I)-catalyzed cycloaddition with an alkyne-modified biomolecule. This reaction forms a stable triazole linkage, effectively labeling the target molecule with the AF 430 fluorophore.

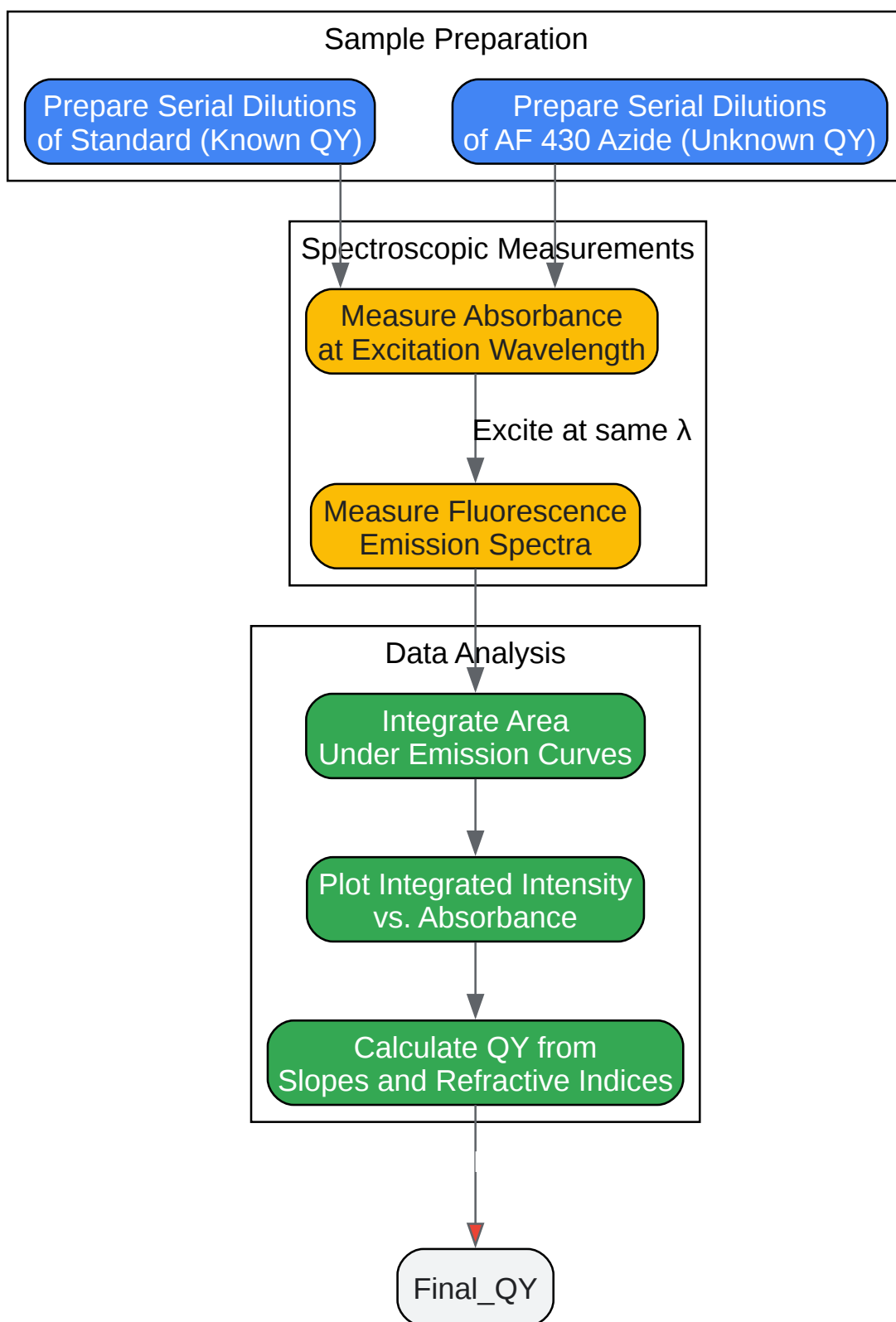


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Workflow for labeling a biomolecule with **AF 430 azide** via CuAAC.

Experimental Workflow: Relative Quantum Yield Determination

The following diagram illustrates the key steps involved in the comparative method for determining the fluorescence quantum yield of **AF 430 azide**.



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Experimental workflow for relative quantum yield determination.

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